5-methyl-3-phenyl-N,N-di(propan-2-yl)-1,2-oxazole-4-carboxamide
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Overview
Description
5-METHYL-3-PHENYL-N,N-BIS(PROPAN-2-YL)-1,2-OXAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by its unique structure, which includes a phenyl group, a methyl group, and a carboxamide group attached to the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-3-PHENYL-N,N-BIS(PROPAN-2-YL)-1,2-OXAZOLE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and amides.
Introduction of Substituents: The phenyl and methyl groups can be introduced through various substitution reactions.
Formation of the Carboxamide Group: This step involves the reaction of the oxazole derivative with isopropylamine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group.
Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.
Substitution: The phenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 5-METHYL-3-PHENYL-N,N-BIS(PROPAN-2-YL)-1,2-OXAZOLE-4-CARBOXAMIDE would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial cell walls or protein synthesis pathways. Molecular targets could include enzymes or receptors involved in these processes.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-phenyl-1,2-oxazole-4-carboxamide: Lacks the N,N-bis(propan-2-yl) group.
3-Phenyl-1,2-oxazole-4-carboxamide: Lacks both the methyl and N,N-bis(propan-2-yl) groups.
Uniqueness
The presence of the N,N-bis(propan-2-yl) group in 5-METHYL-3-PHENYL-N,N-BIS(PROPAN-2-YL)-1,2-OXAZOLE-4-CARBOXAMIDE may confer unique properties such as increased lipophilicity or altered reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H22N2O2 |
---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
5-methyl-3-phenyl-N,N-di(propan-2-yl)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)19(12(3)4)17(20)15-13(5)21-18-16(15)14-9-7-6-8-10-14/h6-12H,1-5H3 |
InChI Key |
WGKZJWDDMNRIRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N(C(C)C)C(C)C |
Origin of Product |
United States |
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